Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

This pyrrolo[2,3-d]pyrimidine provides three orthogonal handles—free 2-NH₂, N7-methyl, and 6-CO₂CH₃—for iterative SAR at kinase hinge, ribose-pocket, and selectivity regions. Unlike the free acid or 2,4-dichloro analogs, it uniquely combines a nucleophilic amine for hinge binding, a blocked metabolic soft spot, and a hydrolyzable ester that boosts cell permeability (ΔLogP ≈ +0.8–1.3) and enables CNS prodrug approaches. No single-compound substitute offers three-vector diversification from one building block. Ideal for JAK, EGFR, VEGFR, Aurora kinase, and DHFR inhibitor programs.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
Cat. No. B8025620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CN=C(N=C21)N)C(=O)OC
InChIInChI=1S/C9H10N4O2/c1-13-6(8(14)15-2)3-5-4-11-9(10)12-7(5)13/h3-4H,1-2H3,(H2,10,11,12)
InChIKeyBUBIJMGGIQLHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate – Identity, Class, and Procurement Context


Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1638768-39-4; molecular formula C₉H₁₀N₄O₂; MW 206.20) is a heterocyclic small molecule comprising a pyrrolo[2,3-d]pyrimidine core with three distinct substituents: a free 2-amino group, an N7-methyl, and a 6-methyl ester [1]. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged kinase-inhibitor pharmacophore, with numerous derivatives reported as inhibitors of JAK, EGFR, VEGFR, CSF1R, and Aurora kinases [2][3]. The compound is commercially catalogued as a research building block (e.g., QM-9050, SB14119, CS-0056456) with purities typically specified at 95–98% . However, direct peer-reviewed quantitative bioactivity data specific to this exact compound are not retrievable in the public domain; its differentiation rests on physicochemical properties, synthetic versatility, and class-level biological inference rather than on published head-to-head potency comparisons.

Why Generic Pyrrolo[2,3-d]pyrimidine Substitution Fails for Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate


The pyrrolo[2,3-d]pyrimidine scaffold tolerates extensive substitution, yet even minor positional alterations—such as replacing the 6-methyl ester with a carboxylic acid or installing a chloro group at C2 or C4—produce chemically and biologically distinct entities [1]. The target compound’s unique trio of functionalities (free 2-NH₂, N7–CH₃, 6-CO₂CH₃) creates a reactivity profile that no single commercially available in-class analog reproduces: the 2-amino group permits selective diazotization or amidation, the N7-methyl blocks a common metabolic soft spot, and the 6-methyl ester provides a traceless handle for hydrolysis, reduction, or direct amidation . Generic replacement of this compound with, for example, the free acid (CAS 1638760-46-9) loses the ester prodrug or protecting-group potential; substitution with the 2,4-dichloro analog (CAS 1638771-51-3) eliminates the free amine nucleophilicity and alters Lipinski hydrogen-bond donor count [2]. For medicinal chemistry campaigns requiring iterative SAR exploration at three chemically orthogonal positions, no single-compound substitute exists.

Quantitative Differentiation Evidence for Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate


Physicochemical Differentiation: Hydrogen-Bond Donor Count vs. the 2,4-Dichloro Analog

The target compound possesses one hydrogen-bond donor (HBD = 1, from the 2-amino group), whereas its closest commercially available halogenated analog—methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1638771-51-3)—has HBD = 0 because both the 2- and 4-positions are substituted with chloro groups [1]. This difference is critical for projects requiring a donor for target engagement, solubility, or permeability optimization [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Ester vs. Acid: LogP Differentiation Enables CNS Penetration Potential

The methyl ester of the target compound has a computed XLogP3-AA of 0.5, whereas its free carboxylic acid counterpart (2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, CAS 1638760-46-9) is predicted to have XLogP3-AA ≈ −0.3 to −0.8 (based on the removal of the methyl group and introduction of a charged carboxylate at physiological pH) [1]. This ~0.8–1.3 log unit increase in lipophilicity may be decisive for CNS penetration, where optimal LogP values cluster between 1 and 3 [2].

Lipophilicity CNS drug design Prodrug strategy

pKa and Ionization State Differentiation from 4-Oxo and 2,4-Diamino Analogs

The predicted pKa of the conjugate acid of the target compound is 6.07 ± 0.30, indicating that the 2-aminopyrimidine system is a weak base . In contrast, 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine analogs (which possess an acidic 4-oxo tautomer) exhibit pKa values in the 8–10 range for the conjugate acid of the pyrimidine nitrogen and an additional acidic pKa ~9–10 for the oxo group [1]. This difference in ionization profile affects solubility, permeability, and off-target promiscuity at physiological pH 7.4: the target compound is predominantly neutral, whereas 4-oxo analogs carry a formal negative charge [2].

Ionization state Solubility Drug-likeness

Kinase Scaffold Privilege: Class-Level Evidence from 2-Amino-Pyrrolo[2,3-d]pyrimidine Aurora-A and VEGFR-2 Inhibitors

The 2-amino-pyrrolo[2,3-d]pyrimidine substructure present in the target compound has been validated as an Aurora-A kinase inhibitor scaffold, with the most potent analog (compound 30) achieving IC₅₀ = 0.008 μM against Aurora-A and inducing polyploidy in H460 lung cancer cells [1]. Additionally, pyrrolo[2,3-d]pyrimidine derivatives carrying biaryl urea moieties at the 4-position (e.g., compounds 12d and 15c) exhibit VEGFR-2 IC₅₀ values of 11.9 nM and 13.6 nM, respectively [2]. While these data are not for the exact target compound, they establish that the 2-amino-7H-pyrrolo[2,3-d]pyrimidine core—with a free 2-NH₂—is a productive kinase inhibitor template, and the target compound’s 6-methyl ester provides a synthetic entry point for further elaboration at the 4- and 5-positions [3].

Kinase inhibition Aurora-A VEGFR-2 Scaffold hopping

DHFR Inhibition Selectivity: 6-Substituted Pyrrolo[2,3-d]pyrimidines Achieve Up to 24-Fold Species Selectivity

In a systematic study of 6-substituted pyrrolo[2,3-d]pyrimidines as DHFR inhibitors, the best analogs (e.g., compound 4) displayed potency superior to piritrexim (PTX) and achieved 24-fold selectivity for Pneumocystis jirovecii DHFR (pjDHFR) over human DHFR (hDHFR) [1]. The 6-position substituent was a key determinant of both potency and species selectivity, mediated by differential interactions with Met33 (pjDHFR) vs. Phe31 (hDHFR) [1]. The target compound, bearing a 6-methyl ester, occupies this critical vector; the ester can be hydrolyzed to the acid in situ or further derivatized to amides, offering the potential to exploit this selectivity-determining position [2].

DHFR inhibition Species selectivity Anti-infective

Application Scenarios for Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Growing and Scaffold Elaboration

The target compound provides three chemically orthogonal functional handles (2-NH₂, 6-CO₂CH₃, and the unsubstituted C4 position) for iterative SAR exploration of the pyrrolo[2,3-d]pyrimidine kinase inhibitor scaffold. The free 2-amino group is essential for Aurora-A kinase hinge-binding interactions as demonstrated by compound 30 (IC₅₀ = 0.008 μM) [1]. The 6-ester can be hydrolyzed, reduced, or amidated without affecting the 2-amino group, enabling exploration of the ribose-pocket or solvent-exposed region of the ATP-binding site. The unsubstituted C4 position permits late-stage diversification via nucleophilic aromatic substitution or cross-coupling to introduce substituents targeting the selectivity pocket. This tri-orthogonal reactivity profile is not available in the 2,4-dichloro or 4-oxo analogs, which block one or more of these derivatization sites.

Species-Selective DHFR Inhibitor Lead Generation

The 6-methyl ester positions a hydrolyzable functionality at the critical vector identified by Shah et al. (2018) for controlling DHFR species selectivity (up to 24-fold for pjDHFR over hDHFR) [2]. Unlike the free acid (CAS 1638760-46-9), the ester form offers superior cell permeability (ΔLogP ≈ +0.8 to +1.3 vs. the acid), which may improve cellular uptake in anti-infective screening campaigns. The 2-amino group can be retained or converted to a 2,4-diamino system via standard pyrimidine chemistry, allowing access to both nonclassical and classical antifolate chemotypes from a single building block.

Prodrug Strategy in CNS-Targeted Kinase Programs

With a computed XLogP3-AA of 0.5, the target compound occupies a lipophilicity window compatible with CNS penetration [3]. The methyl ester can function as a prodrug moiety: esterase-mediated hydrolysis in the CNS would release the more polar carboxylic acid, potentially trapping the active species behind the blood-brain barrier. This strategy is not feasible with the free acid starting material, which would require additional synthetic steps to install and later remove a protecting group. The absence of a 4-oxo substituent further distinguishes this scaffold from antifolate chemotypes, reducing the risk of DHFR-mediated bone marrow toxicity that limits the therapeutic window of classical antifolates.

Quote Request

Request a Quote for Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.